2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is an intricate organic compound characterized by a complex molecular structure This compound, which can potentially serve various roles in scientific research, is composed of several functional groups, including pyrimidine, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the pyrimidine core: : A nucleophilic aromatic substitution reaction where 4-(ethylamino)-6-methylpyrimidine is prepared by reacting ethylamine with 2,4-dichloro-6-methylpyrimidine under controlled temperatures and anhydrous conditions.
Piperazine coupling: : The pyrimidine core is then reacted with piperazine, typically in the presence of a base such as potassium carbonate, under reflux conditions to form the intermediate compound.
Piperidine coupling: : Finally, the intermediate compound undergoes reaction with 4-methylpiperidine under similar base-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production mirrors the lab-scale synthesis but with optimizations for scale, yield, and safety:
Batch processes: ensure better control over reaction conditions.
Continuous flow reactors: may be employed to streamline the synthesis, offering advantages in terms of scalability and efficiency.
Catalysts and alternative reagents: might be introduced to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups, potentially altering its bioactivity.
Reduction: : Can be reduced to modify the degree of saturation of its cyclic structures.
Substitution: : The presence of aromatic and heterocyclic systems allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: : Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Major Products
Substituted derivatives: : Depending on the nature of the nucleophile or electrophile involved.
Oxidized or reduced analogs: : Influencing the compound's steric and electronic properties.
Scientific Research Applications
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has broad applications:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, useful in studying enzyme functions or receptor-ligand interactions.
Medicine: : Due to its structural features, it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The compound's mechanism of action is predominantly dictated by its ability to interact with specific molecular targets:
Molecular Targets: : Receptors, enzymes, and nucleic acids.
Pathways Involved: : Could modulate signal transduction pathways, enzyme inhibition or activation, and interaction with cellular receptors.
Mechanistic Insight: : Involves binding to active sites or allosteric sites on target proteins, influencing their biological activity and downstream signaling processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one exhibits unique structural and functional properties:
Similar Compounds
Compounds containing pyrimidine cores such as pyrimethamine.
Piperazine derivatives like cyclizine.
Piperidine-based compounds like methylphenidate.
Uniqueness: : The combination of its functional groups confers a unique profile of biological activity and chemical reactivity, distinguishing it from other analogs in its class.
By understanding its synthesis, reactions, applications, and mechanisms, this compound offers a versatile platform for advancing various scientific fields. Intrigued by any of these aspects?
Properties
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-20-17-13-16(3)21-19(22-17)25-11-9-23(10-12-25)14-18(26)24-7-5-15(2)6-8-24/h13,15H,4-12,14H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJIDRGDQHSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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